2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol
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Description
“2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol” is a chemical compound with the CAS Number: 819802-25-0. Its molecular weight is 224.3 and its IUPAC name is 2-{1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Therapeutic Use of Piperazine Derivatives
Piperazine and its derivatives have been recognized for their broad pharmacological properties, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent applications. These compounds are essential in drug design due to their versatility and significant medicinal potential. Modifications in the substitution pattern on the piperazine nucleus can lead to substantial differences in the medicinal properties of the resultant molecules, highlighting the importance of structural variations in drug efficacy and specificity (Rathi et al., 2016).
Biochemical Interactions and Mechanisms
Piperazine derivatives interact with various receptors and biochemical pathways, offering insights into their mechanism of action in different therapeutic contexts. For instance, specific piperazine compounds have shown promise in targeting the NR2B subtype of NMDA receptors, suggesting potential applications in treating alcohol dependence. This interaction underlines the compound's ability to modulate neurotransmitter systems, which could explain its efficacy in neurological and psychiatric disorders (Nagy, 2004).
Potential Applications in Neurology
The versatility of piperazine derivatives extends to neurology, where their modulation of ion channels, including nicotinic acetylcholine receptors, has been studied. Understanding these interactions is crucial for developing new therapeutic strategies for cognitive enhancement and treating neurodegenerative diseases. For example, certain piperazine compounds have been explored for their ability to induce desensitization of nicotinic acetylcholine receptors without eliciting an antecedent agonist action, which could be beneficial in improving cognitive functions (Buccafusco et al., 2009).
properties
IUPAC Name |
2-[1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNRNRPOGGRSQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNCC2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol |
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